4-Methylchalcone
CAS No.: 4224-87-7
Cat. No.: VC21269575
Molecular Formula: C16H14O
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4224-87-7 |
|---|---|
| Molecular Formula | C16H14O |
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | 3-(4-methylphenyl)-1-phenylprop-2-en-1-one |
| Standard InChI | InChI=1S/C16H14O/c1-13-7-9-14(10-8-13)11-12-16(17)15-5-3-2-4-6-15/h2-12H,1H3 |
| Standard InChI Key | XNLFHCPVTULKIV-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)/C=C\C(=O)C2=CC=CC=C2 |
| SMILES | CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |
| Canonical SMILES | CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Molecular Identification
4'-Methylchalcone is characterized by a specific molecular structure that belongs to the chalcone family. The compound has the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H14O |
| Molecular Weight | 222.29 g/mol |
| IUPAC Name | (E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one |
| CAS Number | 14802-30-3 |
| Canonical SMILES | Cc1ccc(cc1)C(=O)/C=C/c1ccccc1 |
| IUPAC InChI Key | SSXZWAYXQSKEMV-FMIVXFBMSA-N |
The compound features a methyl group at the 4-position of one of the aromatic rings, which distinguishes it from other chalcone derivatives. The basic chalcone structure consists of two aromatic rings connected by an α,β-unsaturated carbonyl system . The presence of the methyl group at the para position of the phenyl ring attached to the carbonyl group is a defining characteristic of this particular chalcone variant.
Physical Characteristics
4'-Methylchalcone typically appears as a yellow crystalline solid, which is a characteristic color for many chalcone compounds. This color is attributed to the extended conjugation in the molecular structure, which affects its light absorption properties . The compound demonstrates specific spectral characteristics that aid in its identification and purity assessment.
Synthesis Methods
Chemical Synthesis
The primary method for synthesizing 4'-Methylchalcone is the Claisen-Schmidt condensation reaction, which is widely used for chalcone preparation. This process involves the condensation of appropriate benzaldehyde and acetophenone derivatives in the presence of a base catalyst.
The general synthesis procedure involves:
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Preparation of a sodium hydroxide solution with distilled water
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Mixing appropriate acetophenone and benzaldehyde derivatives with methanol
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Addition of the sodium hydroxide solution dropwise in the presence of ice
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Mechanical stirring for approximately two hours
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Allowing the mixture to stand at room temperature for 24 hours
This synthesis method typically yields the (E)-isomer of 4'-Methylchalcone, which is the thermodynamically favored configuration. The percentage yield of such reactions is reported to be around 54-59%, depending on the specific reaction conditions and purification methods employed .
Biotransformation Methods
Recent research has explored microbial transformation as an efficient alternative method for producing derivatives of 4'-Methylchalcone. Two bacterial strains, Gordonia sp. DSM44456 and Rhodococcus sp. DSM364, have been identified as effective biocatalysts capable of transforming chalcones in a relatively short period .
These biotransformations primarily involve the reduction of the α,β-unsaturated ketone system to produce dihydrochalcones. The process has been shown to yield novel dihydrochalcone derivatives and alcohols with high isolated yields. The rapidity of these reductions allows for analysis of the biotransformation process at short time intervals (1, 3, 6, 9, 12, and 24 hours) .
Analytical Characterization
Spectroscopic Analysis
Infrared (IR) spectroscopy provides valuable information about the functional groups present in 4'-Methylchalcone. The analysis is typically performed using FTIR spectrometers in the wavelength range of 400-4000 cm^-1 .
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation of 4'-Methylchalcone and its derivatives. Characteristic peaks that support successful synthesis of chalcones appear in specific regions of the 1H NMR spectrum. For chalcone structures, the defining peaks representing the alkene formation typically appear as doublets between 7.5-7.8 ppm .
Chromatographic Analysis
Thin Layer Chromatography (TLC) is commonly employed to assess the purity of synthesized 4'-Methylchalcone samples. This technique helps confirm the completion of the reaction and the presence of the desired compound . Additionally, it aids in monitoring the biotransformation process and identifying the formation of new products during microbial transformations.
Biological Activities
Antimicrobial Properties
4'-Methylchalcone and its derivatives have demonstrated significant antimicrobial activity against various microorganisms. Testing against specific bacterial and fungal strains has revealed promising inhibitory effects. The antimicrobial activity has been evaluated against:
| Microorganism | Type | Inhibitory Effect |
|---|---|---|
| Escherichia coli ATCC10536 | Bacteria | Strong |
| Staphylococcus aureus DSM799 | Bacteria | Moderate |
| Candida albicans DSM1386 | Yeast | Variable |
| Alternaria alternata CBS1526 | Fungus | Variable |
| Fusarium linii KB-F1 | Fungus | Variable |
| Aspergillus niger DSM1957 | Fungus | Variable |
The best inhibitory effect was observed for all chalcones against E. coli ATCC10536, suggesting potential applications in antibacterial treatments .
Antioxidant Properties
Studies have demonstrated that 4'-Methylchalcone possesses notable antioxidant activity. The DPPH free-radical scavenging assay has been used to evaluate this property, with results showing good antioxidant activity ranging from 15% to 50% depending on the concentration .
The antioxidant activity varies with concentration, with improved activity observed at higher concentrations. Testing at 2 mg/mL and 4 mg/mL concentrations showed antioxidant activities of approximately 47% and 50%, respectively, though these values were less than those of standard antioxidants used for comparison .
Other Pharmacological Activities
Beyond antimicrobial and antioxidant properties, 4'-Methylchalcone and related compounds have been reported to exhibit a wide range of pharmacological activities, including:
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Anti-inflammatory effects
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Anti-malarial properties
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Anti-viral capabilities
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Analgesic properties
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Anti-pyretic effects
These diverse biological activities make 4'-Methylchalcone a compound of significant interest for pharmaceutical research and development.
Applications
Pharmaceutical Applications
4'-Methylchalcone serves as a key intermediate in the synthesis of various pharmaceuticals. It has particular significance in the development of anti-cancer agents due to its ability to inhibit tumor growth . Additionally, the compound's diverse pharmacological properties make it a candidate for developing treatments for various conditions.
Some existing marketed formulations incorporate chalcone derivatives, such as methyl hesperidin chalcones, which are primarily used as antioxidants and anti-inflammatory drugs. Other examples include Metochalcone, approved for its anti-choleretic activity, and Sofachalcone, used in the treatment of ulcers as a protective agent against Helicobacter pylori .
Material Science Applications
In material science, 4'-Methylchalcone and similar compounds are utilized in the production of advanced materials. A notable application is in the development of organic light-emitting diodes (OLEDs), where the unique electronic properties of these compounds contribute to enhanced device performance .
Other Applications
Additional applications for 4'-Methylchalcone include:
Current Research Status and Future Directions
The ongoing research on 4'-Methylchalcone focuses on several key areas:
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Development of more efficient and sustainable synthesis methods, including optimization of biotransformation processes
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Structure-activity relationship studies to understand how structural modifications affect biological activities
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Investigation of the compound's mechanisms of action in various biological systems
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Exploration of novel applications in pharmaceutical, cosmetic, and agricultural sectors
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Development of formulation strategies to enhance the bioavailability and efficacy of 4'-Methylchalcone-based products
Despite the promising results to date, there remains considerable potential for further research to fully exploit the capabilities of this versatile compound. While current knowledge suggests numerous possible applications, more comprehensive studies are needed to validate these applications and develop practical implementations.
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